molecular formula C8H8BrNO2 B170261 1-(1-Bromoethyl)-4-nitrobenzene CAS No. 19935-81-0

1-(1-Bromoethyl)-4-nitrobenzene

Cat. No.: B170261
CAS No.: 19935-81-0
M. Wt: 230.06 g/mol
InChI Key: LLTKPPRBFXTUKH-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-nitrobenzene can be synthesized through the bromination of 4-nitroacetophenone. The process involves the reaction of 4-nitroacetophenone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1-(1-Aminoethyl)-4-nitrobenzene.

    Oxidation: 1-(1-Carboxyethyl)-4-nitrobenzene.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in synthetic pathways.

Medicinal Chemistry

Research has indicated that 1-(1-Bromoethyl)-4-nitrobenzene may exhibit biological activities that are beneficial for drug development. It is investigated as a potential building block for new therapeutic agents due to its ability to undergo nucleophilic substitutions and reductions .

Materials Science

The compound is utilized in the preparation of advanced materials, particularly polymers with specific properties. Its chemical reactivity allows for modifications that enhance material performance in various applications.

Chemical Biology

In chemical biology studies, this compound is used for enzyme inhibition and protein labeling. The bromo group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, which can lead to enzyme inhibition or protein modification .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound's reactivity allowed for efficient formation of complex structures that exhibited significant cytotoxicity against cancer cell lines .

Case Study 2: Polymer Development

Research conducted on polymer composites incorporating this compound showed enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices facilitated cross-linking reactions that improved the overall performance of materials used in industrial applications .

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-nitrobenzene involves its interaction with various molecular targets. The bromo group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

    1-(1-Bromoethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroacetophenone: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.

    1-(1-Chloroethyl)-4-nitrobenzene: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.

Uniqueness: 1-(1-Bromoethyl)-4-nitrobenzene is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

1-(1-Bromoethyl)-4-nitrobenzene is an aromatic nitro compound with the molecular formula C8_8H8_8BrNO2_2 and a molecular weight of approximately 216.06 g/mol. This compound features a nitro group (-NO2_2) attached to a benzene ring, which is also substituted with a bromoethyl group (-CBr2_2H5_5) at the 1-position relative to the nitro group. While its biological activity remains largely unexplored, preliminary studies suggest potential roles in enzymatic processes, particularly involving glutathione transferases (GSTs).

Role as a Substrate for GSTT-1

Research indicates that this compound acts as a substrate and activator for theta class glutathione transferase (GSTT-1) enzymes. These enzymes are crucial for cellular detoxification, as they conjugate electrophilic compounds, including carcinogens and environmental toxins, with glutathione. This conjugation enhances the water solubility of harmful molecules, facilitating their excretion from the body.

Table 1: Summary of Biological Activities

Activity TypeDescription
Substrate for GSTT-1 Induces activity of GSTT-1, aiding in detoxification processes.
Electrophilic Nature Binds with nucleophiles, potentially interacting with various biological molecules.

Currently, there is no well-defined mechanism of action for this compound. However, its electrophilic nature suggests that it may interact with various nucleophiles and electrophiles in biological systems, which could lead to further insights into its potential therapeutic applications.

Case Studies and Research Findings

Despite limited specific studies on this compound, related research on similar compounds provides context for its potential biological activities:

  • Detoxification Pathways : Studies have shown that GSTT-1 plays a significant role in detoxifying xenobiotics. The activation of GSTT-1 by this compound could be leveraged in research focusing on detoxification pathways and the metabolism of environmental toxins.
  • Reactivity Studies : Interaction studies involving this compound could focus on its reactivity with various biological nucleophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and assessing its potential as a drug candidate .

Safety and Handling

Due to the lack of extensive research on the safety profile of this compound, it is recommended to handle this compound with caution. Similar properties to other nitroaromatic compounds suggest potential hazards, including toxicity and environmental persistence.

Q & A

Q. Basic: What synthetic methodologies are established for preparing 1-(1-Bromoethyl)-4-nitrobenzene, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves two primary routes:

  • Bromination of 4-Nitroethylbenzene: Direct bromination of the ethyl group using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) .
  • Nucleophilic Substitution: Reacting 4-nitrobenzyl alcohol derivatives with hydrobromic acid (HBr) in the presence of a catalyst, such as sulfuric acid, to introduce the bromoethyl group .

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .
  • Catalyst Selection: Use Lewis acids like FeCl₃ to enhance electrophilic substitution efficiency .
  • Purification: Column chromatography with hexane/ethyl acetate (4:1) yields >90% purity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures are expected?

Answer:
Key Techniques and Data:

  • ¹H NMR:
    • Bromoethyl Group: A triplet at δ 1.8–2.1 ppm (CH₂Br) and a quartet at δ 3.5–3.8 ppm (CH₂ adjacent to Br) .
    • Aromatic Protons: Doublets at δ 7.6–8.2 ppm (para-nitro group deshields the benzene ring) .
  • ¹³C NMR:
    • Br-Carbon: Signal at δ 30–35 ppm (C-Br) .
    • Nitro Group: Carbons adjacent to NO₂ appear at δ 145–150 ppm .
  • IR Spectroscopy: Strong NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ .

Table 1: Expected NMR Chemical Shifts

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CH₂Br1.8–2.1 (t)30–35
CH₂ (adjacent)3.5–3.8 (q)40–45
Aromatic C-120–150

Q. Basic: What safety precautions are critical when handling this compound?

Answer:
Hazards:

  • Toxicity: Acute oral toxicity (H302) and skin irritation (H315) .
  • Environmental Risk: Classified as hazardous to aquatic life (H400) .

Safety Protocols:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use in a fume hood.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage: Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent decomposition .

Q. Advanced: How does the bromoethyl group influence nucleophilic substitution (SN) reactivity in this compound?

Answer:
The bromoethyl group acts as a primary alkyl halide, favoring SN2 mechanisms due to minimal steric hindrance. Key factors include:

  • Leaving Group Ability: Bromine’s high polarizability accelerates substitution compared to chloro analogs .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., OH⁻ or amines) .
  • Competing Reactions: Elimination (E2) may occur at elevated temperatures (>60°C), forming styrene derivatives. Kinetic studies using HPLC can monitor SN2/E2 ratios .

Q. Advanced: What role does this compound play in synthesizing pharmaceuticals or agrochemical intermediates?

Answer:
The compound serves as a versatile intermediate:

  • Pharmaceuticals: Used to synthesize kinase inhibitors by substituting Br with heterocyclic amines (e.g., imidazoles) .
  • Agrochemicals: Reacts with thiols to form sulfides, which are precursors to herbicides .
  • Case Study: In , a related bromonitrobenzene derivative was purified via preparative HPLC (C18 column, acetonitrile/water) for use in rizatriptan synthesis .

Q. Advanced: How can computational chemistry predict regioselectivity in reactions involving this compound?

Answer:
Methods:

  • DFT Calculations: Optimize transition states for SN2 pathways using Gaussian 16 with B3LYP/6-31G(d) basis sets. Predict activation energies to compare Br vs. NO₂-directed reactivity .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., solvation shells in DMF vs. THF) .
  • QSPR Models: Correlate Hammett σ⁺ values of substituents with reaction rates .

Example: Nitro groups (-NO₂) withdraw electron density, polarizing the C-Br bond and accelerating SN2 attack at the ethyl group .

Q. Basic: What are the solubility and stability profiles of this compound under varying conditions?

Answer:

  • Solubility:
    • Polar Solvents: Moderate in DCM and THF; low in water (<0.1 mg/mL) .
    • Nonpolar Solvents: High in hexane and toluene .
  • Stability:
    • Thermal: Decomposes above 150°C, releasing NOₓ gases .
    • Light Sensitivity: Degrades under UV light; store in amber vials .

Q. Advanced: What strategies improve yield in multi-step syntheses using this compound?

Answer:

  • Protection/Deprotection: Temporarily protect the nitro group using acetyl chloride to prevent side reactions during alkylation .
  • Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups after bromoethyl substitution .
  • Workflow Example:
    • Brominate 4-nitroethylbenzene (85% yield) .
    • Purify via flash chromatography .
    • Characterize intermediates with inline IR spectroscopy to monitor reaction progress .

Properties

IUPAC Name

1-(1-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKPPRBFXTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452200
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-81-0
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol) and benzoylperoxide (0.04 g, 0.18 mmol) in carbon tetrachloride (30 mL) was refluxed 1 h, cooled and filtered, washing with 1:1 ethyl acetate:hexanes. The filtrate was evaporated and purified by flash chromatography (SiO2) eluted with 2:98 ethyl acetate:hexanes to provide 1-(1-bromo-ethyl)-4-nitro-benzene (5.18 g, 90% yield) as a yellow oil. 1H-NMR (CDCl3, 500 MHz) 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm; HPLC (Method A) 3.837 min.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
1-(1-Bromoethyl)-4-nitrobenzene

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